Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester
CAS No.: 3560-17-6
VCID: VC21538642
Molecular Formula: C21H24N2O6S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester is a synthetic compound used primarily in peptide synthesis and medicinal chemistry. It is classified as an active ester derivative, which plays a crucial role in facilitating peptide bond formation in various chemical reactions. This compound is synthesized from L-cysteine through a series of chemical modifications, including the introduction of the benzyloxycarbonyl (Boc) group and the nitrophenyl ester group. Synthesis and ApplicationsThe synthesis of Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester typically involves several steps, starting from L-cysteine. The compound serves as a valuable building block in peptide synthesis, allowing researchers to create complex structures for drug development. It is also used in bioconjugation processes and drug delivery systems, enhancing the functionality of drugs and diagnostics . Research FindingsResearch involving Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester often focuses on its role in peptide synthesis and its potential applications in medicinal chemistry. The compound's ability to activate carboxylic acids for peptide bond formation is crucial for efficient peptide synthesis in both research and pharmaceutical applications . |
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CAS No. | 3560-17-6 |
Product Name | Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester |
Molecular Formula | C21H24N2O6S |
Molecular Weight | 432.5 g/mol |
IUPAC Name | (4-nitrophenyl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) |
Standard InChIKey | DEQZTANESNRFKU-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms | 3560-17-6;4-nitrophenyls-benzyl-n-(tert-butoxycarbonyl)-l-cysteinate;Boc-Cys(Bzl)-ONp;BOC-CYS-ONP;AC1L40EL;AC1Q60ZQ;MolPort-006-115-430;ZINC2575527;EINECS222-622-3;AR-1G4103;Boc-S-Benzyl-L-cysteine4-nitrophenylester;p-NitrophenylS-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate;(4-nitrophenyl)(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine4-nitrophenylester |
PubChem Compound | 294896 |
Last Modified | Aug 15 2023 |
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